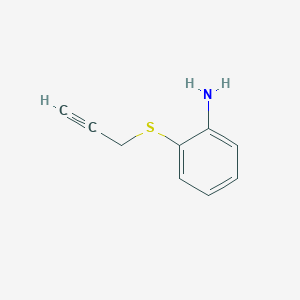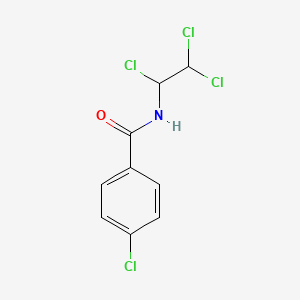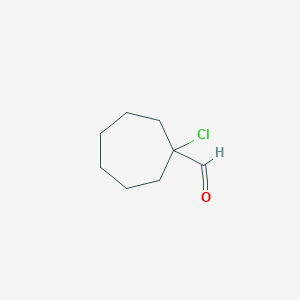
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated and contains an oxo group at the first position. The ethyl and methyl substituents at the fifth and first positions, respectively, contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an ethyl-substituted amine with a methyl ketone in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The ethyl and methyl substituents may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine: Lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.
5-Ethyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine: Lacks the methyl substituent, leading to differences in its physical and chemical properties.
Uniqueness
The presence of both ethyl and methyl substituents in 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine makes it unique compared to its analogs. These substituents can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60900-17-6 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
5-ethyl-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C8H15NO/c1-3-8-5-4-6-9(2,10)7-8/h5H,3-4,6-7H2,1-2H3 |
Clé InChI |
LLBGYKKMEQGHCA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC[N+](C1)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)



![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)




